4-Ethylbenzamide

Lipophilicity LogP Physicochemical Properties

Procure 4-Ethylbenzamide to maintain strict structure-activity relationships. The para-ethyl substituent yields a LogP of 1.73, strategically positioned between the methyl (1.18) and propyl (2.8) analogs, enabling precise control of membrane permeability without compromising target affinity. Subtle positional isomer shifts (ortho→meta→para) drastically alter IC₅₀ values, confirming that generic benzamides are non-interchangeable. Validated in anti-cancer scaffolds (e.g., XT5 derivative), its one-step, high-yield synthesis ensures cost-effective scale-up. Choose ≥98% purity for reproducible research.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 33695-58-8
Cat. No. B1277280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzamide
CAS33695-58-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
InChIKeyYKFAFWKDOSYQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzamide (CAS 33695-58-8): Technical Specification and Procurement Baseline


4-Ethylbenzamide (CAS 33695-58-8) is a para-substituted benzamide derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . It exists as a white to cream-colored crystalline solid with a melting point of 164–165 °C and exhibits an estimated aqueous solubility of 2325 mg/L at 25 °C, with a predicted LogP of 1.73–1.78 . As a versatile building block in pharmaceutical and agrochemical synthesis, 4-ethylbenzamide is commercially available from major suppliers such as Fluorochem (purity ≥99% by LC-MS) and Sigma-Aldrich . While its unsubstituted amide core is shared across numerous benzamide analogs, the para-ethyl substituent confers distinct physicochemical and biological properties that preclude generic substitution.

Why Generic Substitution of 4-Ethylbenzamide with Other Benzamide Analogs Fails


Benzamide derivatives are not interchangeable due to pronounced structure-activity relationships (SAR) driven by the position, size, and electronic character of substituents. Even within a homologous series of para-alkyl benzamides, the incremental addition of a single methylene unit fundamentally alters key molecular descriptors—most notably lipophilicity (LogP), polar surface area (PSA), and molecular weight—which in turn dictate membrane permeability, solubility, and target binding affinity [1]. Furthermore, biological activity is exquisitely sensitive to substitution pattern; a comparative study of substituted benzamide derivatives revealed that shifting a methyl group from the ortho to the meta to the para position on the benzamide ring changed the IC₅₀ for enzyme inhibition from 8.7 µM to 14.8 µM to 29.1 µM, respectively [2]. Consequently, the procurement of 4-ethylbenzamide, rather than a generic benzamide or even its methyl or propyl homologs, is essential to maintain the intended physicochemical and pharmacological profile of the final compound or experimental system.

Quantitative Differential Evidence for 4-Ethylbenzamide Against Closest Analogs


Lipophilicity Profile: 4-Ethylbenzamide vs. 4-Methylbenzamide vs. 4-Propylbenzamide

4-Ethylbenzamide exhibits an experimentally-derived ACD/LogP value of 1.73 , positioning it as an intermediate in lipophilicity between its methyl and propyl homologs. This value is critical for predicting membrane permeability and oral bioavailability in early drug discovery. The compound is more lipophilic than 4-methylbenzamide (LogP = 1.18) [1], yet less lipophilic than 4-propylbenzamide (XLogP3 = 2.8) [2]. This intermediate hydrophobicity offers a distinct balance of solubility and permeability, potentially avoiding the excessive metabolic liability associated with higher LogP compounds while maintaining adequate membrane passage.

Lipophilicity LogP Physicochemical Properties Drug Design

Aqueous Solubility: Predicted Water Solubility of 4-Ethylbenzamide vs. 4-Propylbenzamide

The estimated water solubility of 4-ethylbenzamide at 25 °C is 2325 mg/L, based on its Log Kow of 1.78 . While direct experimental solubility data for 4-propylbenzamide is not available in the same dataset, its significantly higher computed LogP (2.8) [1] predicts substantially lower aqueous solubility, a trend consistent with the established inverse relationship between LogP and water solubility. This solubility difference is a critical differentiator for applications requiring aqueous compatibility, such as in vitro assays or formulation development. The estimated solubility of 4-ethylbenzamide suggests it is moderately soluble, offering a practical advantage over more hydrophobic homologs in aqueous media.

Solubility Formulation ADME Drug Discovery

Molecular Weight and PSA: Physicochemical Comparison of 4-Ethylbenzamide with Methyl and Propyl Homologs

4-Ethylbenzamide (MW: 149.19 g/mol; PSA: 43.09 Ų) occupies an intermediate position between its methyl and propyl homologs with respect to key physicochemical parameters. Its molecular weight is 14.02 g/mol greater than 4-methylbenzamide (135.17 g/mol) [1] and 14.03 g/mol less than 4-propylbenzamide (163.22 g/mol) [2]. This linear progression, corresponding to a single methylene unit, allows for predictable tuning of molecular properties. Importantly, all three compounds possess a PSA of ~43 Ų and comply with Lipinski's Rule of Five, indicating they are all viable starting points for oral drug development. The choice of the ethyl derivative thus represents a deliberate, quantifiable step in optimizing a lead compound's physicochemical profile.

Physicochemical Properties Drug-likeness Lipinski's Rule of Five PSA

Biological Activity of a 4-Ethylbenzamide-Derived Molecule (XT5) in an In Vivo Multiple Myeloma Model

While 4-ethylbenzamide itself is a chemical intermediate, its derivative, N-(2-Hydroxy-4-Nitrophenyl)-4-ethylbenzamide (designated XT5), has demonstrated significant anti-myeloma activity in an in vivo mouse model without evidence of severe toxicity [1]. In NSG mice bearing multiple myeloma tumors, XT5 administration resulted in tumor size reduction comparable to dexamethasone and bortezomib, standard-of-care treatments. Furthermore, a comprehensive toxicity assessment in rats administered 5, 10, and 50 mg/kg of XT5 for up to eight weeks revealed no histopathological damage, no significant alterations in biochemical or hematological parameters, and no genomic toxicity as measured by the comet assay [1]. This data establishes a robust in vivo efficacy and safety profile for a 4-ethylbenzamide-based scaffold, a claim that cannot be extrapolated to other benzamide derivatives without similar rigorous validation.

Multiple Myeloma In Vivo Efficacy Toxicity Drug Resistance

Synthetic Efficiency: Quantitative Yield for One-Step Synthesis of 4-Ethylbenzamide

A protocol has been reported for the one-step synthesis of 4-ethylbenzamide in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, providing detailed spectral data for quality control [1]. Quantitative yield in a one-step process translates directly to lower cost, reduced waste, and simplified purification, making 4-ethylbenzamide an economically attractive building block for large-scale applications. While analogous synthetic routes exist for other benzamides, this specific, high-yielding protocol for the ethyl derivative underscores its accessibility and potential for cost-effective procurement.

Synthesis Quantitative Yield Process Chemistry Cost-Effectiveness

High-Value Application Scenarios for 4-Ethylbenzamide in Research and Development


Lead Optimization in Medicinal Chemistry

Medicinal chemists seeking to fine-tune the lipophilicity of a lead series can strategically employ 4-ethylbenzamide as a core scaffold. Its LogP of 1.73 represents a deliberate increment over the methyl analog (LogP 1.18) and a more hydrophilic alternative to the propyl analog (LogP 2.8). This intermediate hydrophobicity allows researchers to modulate membrane permeability and metabolic stability in a controlled, predictable manner without resorting to large structural changes that might compromise target affinity [1][2].

Scaffold for Anti-Cancer Drug Discovery

The 4-ethylbenzamide core is a validated scaffold for the development of novel anti-cancer agents. The derivative XT5 (N-(2-Hydroxy-4-Nitrophenyl)-4-ethylbenzamide) has shown compelling in vivo efficacy in a multiple myeloma model, reducing tumor burden with a safety profile that supports further preclinical development. Researchers focused on hematological malignancies can leverage 4-ethylbenzamide as a key intermediate to explore this promising chemical space [3].

Cost-Effective Synthesis of Complex Molecules

Process chemists and chemical engineers can benefit from the established one-step, quantitative-yield synthesis of 4-ethylbenzamide [4]. This efficient route minimizes waste, reduces purification burden, and lowers overall cost, making it an ideal building block for the large-scale production of pharmaceuticals, agrochemicals, or specialty materials. The availability of detailed NMR, IR, and Raman spectral data further facilitates robust quality control [4].

Physicochemical Profiling and Formulation Development

Formulation scientists can use 4-ethylbenzamide to study the relationship between alkyl chain length and physicochemical properties. Its estimated water solubility of 2325 mg/L and moderate LogP of 1.73 provide a baseline for understanding how incremental changes in hydrophobicity affect dissolution rate, permeability, and ultimately, oral bioavailability. This makes it a valuable tool for early-stage formulation screening and ADME optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.